

spectral data comparison of N-benzylidenephethenethylamine with literature values

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Compound of Interest

Compound Name: *Benzeneethanamine, N-(phenylmethylene)-*

Cat. No.: *B121204*

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Spectral Data Comparison for N-benzylidenephethenethylamine: Literature Review

A comprehensive search for literature values of the spectral data for N-benzylidenephethenethylamine did not yield sufficient data for a direct comparative analysis. While spectral data for structurally similar compounds are available, specific ^1H NMR, ^{13}C NMR, and mass spectrometry data for N-benzylidenephethenethylamine could not be located in the reviewed scientific literature and databases.

This guide, therefore, outlines the general experimental protocols for acquiring such spectral data and presents the available information for a closely related compound, N-benzylidenebenzylamine, to serve as a potential reference point for researchers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of imines like N-benzylidenephethenethylamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to be recorded include chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz, and integration values.
- ^{13}C NMR Spectroscopy:
 - Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ^1H NMR.
 - Instrumentation: A ^{13}C NMR spectrum is recorded on a spectrometer, often at a frequency of 75 MHz or higher.
 - Data Acquisition: Proton-decoupled mode is commonly used to simplify the spectrum to singlets for each unique carbon atom. Chemical shifts (δ) are reported in ppm relative to TMS.

2. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: An electron ionization (EI) mass spectrometer is a common instrument for the analysis of such compounds.
- Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Spectral Data Comparison

The following diagram illustrates the general workflow for comparing experimental spectral data with literature values.

Workflow for comparing experimental spectral data with literature values.

Reference Data for N-benzylidenebenzylamine

As a related compound, N-benzylidenebenzylamine (Benzenemethanamine, N-(phenylmethylene)-) provides a useful comparison. The mass spectrum of this compound is available from the NIST WebBook.

Table 1: Mass Spectrometry Data for N-benzylidenebenzylamine

Data Source	Molecular Formula	Molecular Weight	Key m/z Peaks
NIST WebBook	C ₁₄ H ₁₃ N	195.26 g/mol	195 (M+), 194, 118, 91, 77, 65, 51

Note to Researchers: The absence of readily available literature data for N-benzylidenephethylamine highlights an opportunity for further research and publication to fill this data gap in the chemical literature. Researchers who synthesize and characterize this compound are encouraged to publish their findings to aid future scientific endeavors.

- To cite this document: BenchChem. [spectral data comparison of N-benzylidenephethylamine with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121204#spectral-data-comparison-of-n-benzylidenephethylamine-with-literature-values>]

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